molecular formula C8H13BClNO2 B2384762 [4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride CAS No. 2377608-10-9

[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride

Cat. No.: B2384762
CAS No.: 2377608-10-9
M. Wt: 201.46
InChI Key: YZOYEEURZCCMMU-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride: is an organic compound containing boron, nitrogen, and chlorine. It is a derivative of boronic acid and is known for its versatility in organic synthesis and biomedical research. This compound is particularly valuable due to its ability to form stable complexes with diols, making it useful in various chemical and biological applications.

Mechanism of Action

Target of Action

The primary target of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound has a molecular weight of 15097 , a density of 1.2±0.1 g/cm3 , and a boiling point of 337.7±44.0 °C . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This is a significant outcome as it enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride typically involves the reaction of 4-(aminomethyl)-2-methylphenylboronic acid with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4-(Aminomethyl)-2-methylphenylboronic acid.

    Reaction: The starting material is treated with hydrochloric acid under controlled conditions.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

    Sensing: Employed in the development of sensors for detecting diols and other analytes.

Biology:

    Protein Labeling: Utilized in the labeling and detection of proteins due to its ability to form stable complexes with diols.

    Cell Imaging: Used in cell imaging techniques to visualize cellular processes.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

Industry:

    Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the aminomethyl and methyl groups.

    4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Used in organic synthesis and has unique reactivity due to its electron-rich nature.

    4-Aminomethylphenylboronic Acid: Similar structure but without the hydrochloride group.

Uniqueness:

    [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride: is unique due to its specific functional groups, which enhance its reactivity and versatility in various applications. The presence of the aminomethyl group allows for additional interactions and modifications, making it more versatile compared to simpler boronic acids.

Properties

IUPAC Name

[4-(aminomethyl)-2-methylphenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4,11-12H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOYEEURZCCMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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